4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide
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Overview
Description
4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a cyano group, a methylpiperazine moiety, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylpiperazine with a suitable benzene derivative, followed by the introduction of the cyano and amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and derivatives of piperazine. Examples include:
- 4-Methylpiperazine derivatives
- Benzene sulfonamide derivatives
Uniqueness
4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61590-95-2 |
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Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
4-amino-5-cyano-2-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-16-2-4-17(5-3-16)11-7-10(14)9(8-13)6-12(11)20(15,18)19/h6-7H,2-5,14H2,1H3,(H2,15,18,19) |
InChI Key |
XLCBAENESHVJER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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